5,5'-Dichloro-2,2'-dinitro-1,1'-biphenyl
Description
Properties
CAS No. |
19036-42-1 |
|---|---|
Molecular Formula |
C12H6Cl2N2O4 |
Molecular Weight |
313.09 g/mol |
IUPAC Name |
4-chloro-2-(5-chloro-2-nitrophenyl)-1-nitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O4/c13-7-1-3-11(15(17)18)9(5-7)10-6-8(14)2-4-12(10)16(19)20/h1-6H |
InChI Key |
RRUWSUDQHGIWLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
5,5'-Dichloro-2,2'-dinitrobiphenyl |
Origin of Product |
United States |
Preparation Methods
Ullmann Coupling of Halogenated Nitrobenzenes
The Ullmann coupling reaction, a classical method for biaryl synthesis, has been adapted for preparing 5,5'-dichloro-2,2'-dinitrobiphenyl. This method involves coupling two appropriately substituted aryl halides in the presence of a copper catalyst. For example, 2-nitro-5-chloroiodobenzene can undergo homocoupling under Ullmann conditions to form the target biphenyl .
Reaction Conditions :
-
Catalyst : Copper powder (1.5 equiv)
-
Ligand : 1,10-Phenanthroline (0.1 equiv)
-
Solvent : Dimethylformamide (DMF) at 120°C
-
Time : 24–48 hours
A critical challenge is minimizing dehalogenation side reactions. Recent modifications include using microwave irradiation to reduce reaction times to 6–8 hours while maintaining yields above 55% . Substrates with electron-withdrawing groups (e.g., nitro) enhance reactivity by stabilizing transition states during coupling.
Suzuki-Miyaura Cross-Coupling Using Boronic Acid Derivatives
The Suzuki-Miyaura cross-coupling offers superior regiocontrol for asymmetric biphenyls. For 5,5'-dichloro-2,2'-dinitrobiphenyl, this method couples a halogenated nitrobenzene with a boronic acid derivative. A representative synthesis uses 2-nitro-5-chlorophenylboronic acid and 1-bromo-2-nitro-5-chlorobenzene .
Reaction Conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2 equiv)
-
Solvent : Toluene/water (4:1) at 90°C
-
Time : 12 hours
This method avoids the high temperatures of Ullmann coupling and provides better functional group tolerance. However, the preparation of boronic acid precursors requires additional steps, such as lithiation of 2,4,6-tribromoaniline followed by treatment with trimethyl borate .
Sequential Nitration and Chlorination of Biphenyl Precursors
A stepwise approach involves nitrating and chlorinating a preformed biphenyl core. Starting with 2,2'-dinitrobiphenyl, electrophilic chlorination at the 5 and 5' positions is achieved using chlorine gas in acetic acid .
Reaction Conditions :
-
Chlorinating Agent : Cl₂ gas (2.2 equiv)
-
Solvent : Glacial acetic acid at 50°C
-
Catalyst : FeCl₃ (5 mol%)
-
Time : 8 hours
Nitration typically precedes chlorination due to the deactivating effect of nitro groups, which hinder electrophilic substitution. Alternative routes using 5,5'-dichlorobiphenyl as a starting material require harsh nitrating conditions (HNO₃/H₂SO₄ at 100°C), yielding the product in 50–55% efficiency .
Catalytic Coupling with Transition Metal Catalysts
Modern methods leverage manganese and nickel catalysts for one-pot syntheses. A 2022 protocol reported by Long et al. couples 4-chloro-2-iodophenol derivatives using a Mn/Ni bimetallic system .
Reaction Conditions :
-
Catalysts : Mn powder (2 equiv), NiCl₂·glyme complex (10 mol%)
-
Ligand : 2,2'-Bipyridyl (15 mol%)
-
Base : KOtBu (3 equiv)
-
Solvent : DMF at 75°C
-
Time : 36 hours
This method highlights chemoselective C–I bond activation over C–Cl bonds, enabling direct coupling without protective groups. The glyme-coordinated nickel complex enhances stability under reducing conditions .
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for the four methods:
| Method | Yield | Temperature | Time | Catalyst Cost |
|---|---|---|---|---|
| Ullmann Coupling | 60–70% | 120°C | 24–48 h | Low |
| Suzuki-Miyaura | 75–80% | 90°C | 12 h | High |
| Sequential Functionalization | 50–70% | 50–100°C | 8–24 h | Moderate |
| Mn/Ni Catalytic | 80% | 75°C | 36 h | Moderate |
The Suzuki-Miyaura method offers the highest yield but requires expensive palladium catalysts. The Mn/Ni system provides a balance of efficiency and cost, though reaction times remain lengthy . Regioselectivity challenges in nitration and chlorination favor coupling strategies over stepwise functionalization.
Q & A
Q. What computational approaches predict the environmental persistence of this compound?
- Methodological Guidance :
- Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C–Cl and C–NO bonds, correlating with resistance to hydrolysis or photolysis .
- Model biodegradation pathways using software like EPI Suite, comparing predicted half-lives with experimental data from PCB analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
